
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid, also known as 3-F-3,3-dimethylcyclobutyl-2-fluoropropanoic acid or 3-F-DMCPPA, is an organic compound belonging to the class of α-fluorinated carboxylic acids. It is a colorless liquid with a pungent odor and has a molecular formula of C7H12F2O2. 3-F-DMCPPA is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chiral Molecule Synthesis
Research has demonstrated the utility of compounds structurally related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid in the stereospecific synthesis of chiral molecules. For instance, the functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, derived from similar compounds, were synthesized and shown to inhibit human leukocyte elastase through a stereospecific mechanism, highlighting the impact of chiral configurations on biological activity (Doucet et al., 1997). Additionally, simple synthesis methods have been developed for optically active 2-fluoropropanoic acid and its analogs, demonstrating high enantiomeric purity, which is crucial for the production of chiral pharmaceuticals (Fritz-Langhals & Schütz, 1993).
Molecular Interactions and Crystal Structures
Research on compounds similar to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid has also focused on understanding molecular interactions and crystal structures. For example, studies on 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide revealed insights into the hydrogen bonding within the crystal structure, which is essential for the design of molecular assemblies and materials (Yin et al., 2007).
Enzyme Inhibition and Biological Activity
Compounds related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid have been studied for their potential in inhibiting enzymes and other biological activities. The aforementioned study by Doucet et al. (1997) on the inhibition of human leukocyte elastase is a prime example. Additionally, the rearrangement of dithianylcyclobutachromanol derivatives, related in structure, has led to novel compounds with potential biological applications, as indicated by their unique structural transformations (Ranu et al., 1996).
Eigenschaften
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLAOOKYVYXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


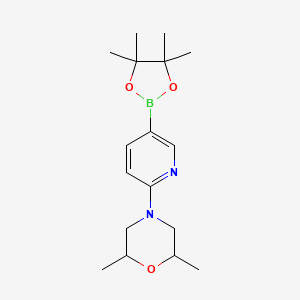




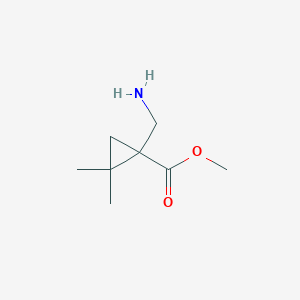
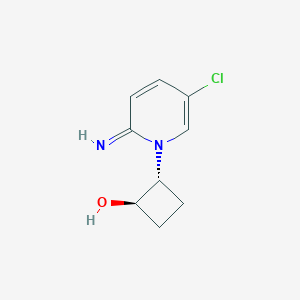
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
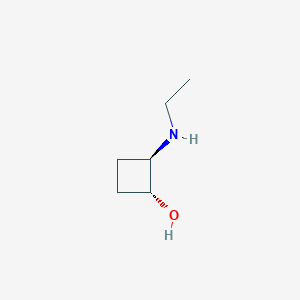

![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
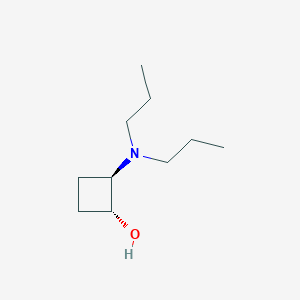
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)